molecular formula C10H15NO2 B1320347 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine CAS No. 883541-96-6

2-(2-Methoxy-4-methyl-phenoxy)-ethylamine

Cat. No. B1320347
CAS RN: 883541-96-6
M. Wt: 181.23 g/mol
InChI Key: FHTUZUDWNUDJGA-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methyl-phenoxy)-ethylamine is a compound that can be associated with the broader class of phenoxy ethylamine derivatives. These compounds are of interest due to their structural similarities to various biologically active molecules, including beta-blockers and monoamine oxidase inhibitors (MAOIs). The molecular structure of such compounds often includes a phenoxy group attached to an ethylamine moiety, which can be modified to alter their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of compounds related to 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine can involve multiple steps, including the formation of intermediate products that are further reacted to achieve the desired final structure. For instance, the synthesis of ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives involves the reaction between methylamine, methoxybenzaldehyde, and diethylphosphite in the presence of FeCl3 . Similarly, the synthesis of related beta-blocker structures and their derivatives often requires careful selection of starting materials and reaction conditions to ensure the formation of the correct isomer and to maintain the integrity of sensitive functional groups .

Molecular Structure Analysis

The molecular structure of phenoxy ethylamine derivatives is crucial for their biological activity. Studies involving X-ray crystallography and quantum chemical computational methods have been used to characterize the structure of related compounds. For example, the structure of (E)-2-{[2-(hydroxymethyl) phenylimino]methyl}-5-methoxyphenol was characterized using X-ray single crystal diffraction, revealing the coexistence of enol–imine and keto–amine tautomeric forms . These structural analyses are essential for understanding the conformational preferences and potential interactions of these molecules with biological targets.

Chemical Reactions Analysis

The reactivity of 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine derivatives can be influenced by the presence of various substituents on the phenyl ring and the ethylamine chain. For instance, the introduction of methyl groups can lead to the formation of selective inhibitors of monoamine oxidases, as seen in the synthesis of α- and β-methyl derivatives of 2-[(5-methoxy-1-methyl)indol-2-yl]ethylamine . The chemical reactions involving these compounds are often tailored to produce molecules with specific inhibitory properties against targeted enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy ethylamine derivatives are determined by their molecular structure. Spectroscopic techniques such as FT-IR, NMR, and UV-vis are commonly used to characterize these properties. For example, the spectroscopic study of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol provided insights into its electronic structure and confirmed its crystal structure . Additionally, the corrosion inhibition efficiency of ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives has been investigated, demonstrating the practical applications of these compounds beyond their biological activity .

Scientific Research Applications

1. Structural Studies and Molecular Conformations

Research involving similar compounds to 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine has focused on understanding their molecular conformation and structure. For instance, studies on 2-phenoxy ethylamine and its hydrated complexes, as well as on 3-phenoxy propanolamine, have used techniques like resonant two-photon ionisation and infrared ion-dip spectroscopy, combined with ab initio calculations. These studies provide insights into the hydrogen bonding and flexibility in the side chain of these molecules, which can be relevant to understanding 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine as well (Macleod & Simons, 2004).

2. Electronic and Spin Density Effects

Another aspect of research focuses on the electronic and spin density effects in related compounds. An ESR study of radicals derived from 4-alkoxy-2,3,5,6-tetramethylphenols, which share structural similarities with 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine, has provided valuable insights into the conformational aspects of these radicals and the impact of steric and spin density effects (Ondercin et al., 1976).

3. Interaction with Biological Molecules

Studies on compounds structurally related to 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine have also been conducted to understand their interaction with biological molecules, such as Bovine Serum Albumin (BSA). Fluorescence spectral studies help in understanding the binding constants and the mode of quenching, which is crucial for applications in biochemistry and pharmacology (Ghosh, Rathi & Arora, 2016).

4. Synthesis and Functionalization

The synthesis and functionalization of compounds similar to 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine have been a significant area of research. This includes the synthesis of enantiomerically pure derivatives for various applications, providing a framework for the synthesis of similar compounds (Martelli, Orena & Rinaldi, 2011).

5. Anticancer and Antibacterial Activities

Research has also been directed towards evaluating the potential anticancer and antibacterial activities of compounds structurally similar to 2-(2-Methoxy-4-methyl-phenoxy)-ethylamine. For example, studies on Schiff base compounds synthesized from vanillin and p-anisidin have assessed their stability and anticancer activity, offering insights into the potential therapeutic applications of these compounds (Sukria et al., 2020).

properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUZUDWNUDJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-4-methyl-phenoxy)-ethylamine

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